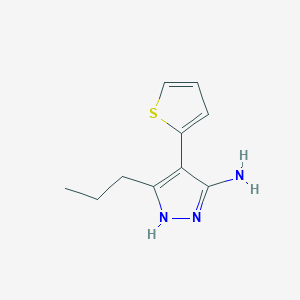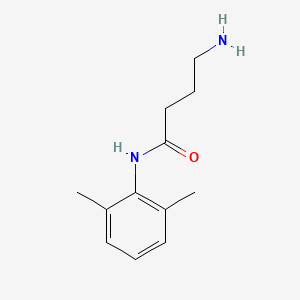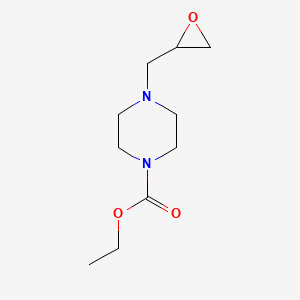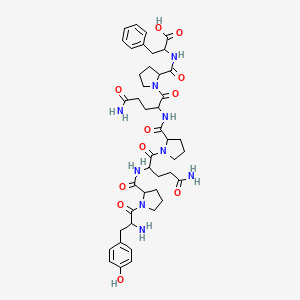
2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their wide range of biological activities. This particular compound features a fluorine atom at the 7th position and methyl groups at the 2nd and 4th positions on the indole ring, with an ethanamine side chain attached to the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-fluoro-2,4-dimethylindole. This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Side Chain Introduction: The ethanamine side chain is introduced via a nucleophilic substitution reaction. This involves the reaction of the 3-position of the indole ring with an appropriate ethylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the indole ring.
Substitution: The ethanamine side chain can participate in substitution reactions, particularly nucleophilic substitutions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Various substituted ethanamine derivatives.
科学的研究の応用
2-(7-Fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting neurological disorders.
Industry: Utilized in the synthesis of dyes and pigments due to the chromophoric properties of the indole ring.
作用機序
The mechanism of action of 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can mimic the structure of natural neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This interaction can influence various signaling pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-(4-Fluoro-2,7-dimethyl-1H-indol-3-yl)ethanamine: Similar structure but with different positions of fluorine and methyl groups.
2-(7-Fluoro-1H-indol-3-yl)ethanamine: Lacks the methyl groups at the 2nd and 4th positions.
2-(7-Chloro-2,4-dimethyl-1H-indol-3-yl)ethanamine: Chlorine atom instead of fluorine at the 7th position.
Uniqueness
The unique combination of fluorine and methyl groups in 2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these properties are advantageous.
特性
分子式 |
C12H15FN2 |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
2-(7-fluoro-2,4-dimethyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C12H15FN2/c1-7-3-4-10(13)12-11(7)9(5-6-14)8(2)15-12/h3-4,15H,5-6,14H2,1-2H3 |
InChIキー |
DAGRHVFDJBPRRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(NC2=C(C=C1)F)C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



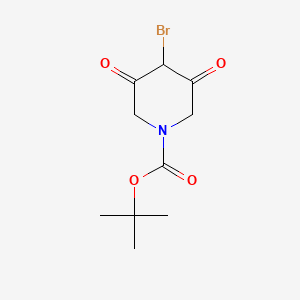
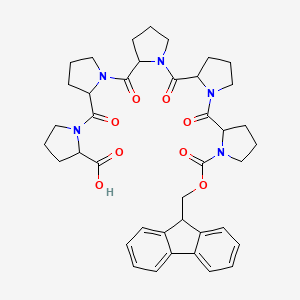
![1H-Benzimidazole, 2-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B12112970.png)
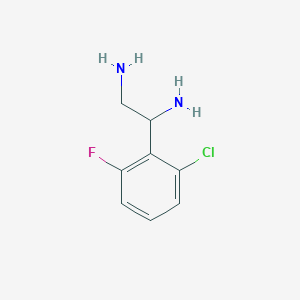
![2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol](/img/structure/B12112990.png)

![5-(2-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12113022.png)
![6-(4-Chlorophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12113027.png)

